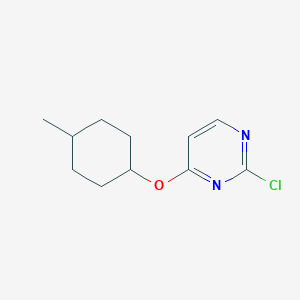
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.71 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is 1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h6-9H,2-5H2,1H3 . This indicates that the molecule contains a pyrimidine ring with a chlorine atom and a methylcyclohexyl group attached to it via an oxygen atom .Physical And Chemical Properties Analysis
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine is a powder at room temperature . It has a melting point of 67-68°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine serves as an important intermediate for the synthesis of biologically active heterocyclic compounds. Its structure has been characterized by methods such as NMR and X-ray crystallography, providing insights into its molecular configuration and interactions (Zhang et al., 2013).
Quantum Chemical Calculations
- Quantum chemical calculations, including ab initio and Density Functional Theory (DFT), have been applied to understand the electronic structure and intermolecular interactions of similar pyrimidine derivatives. Such studies offer valuable insights into the compound's chemical behavior and potential pharmaceutical applications (Gandhi et al., 2016).
Antitumor Activity
- Related pyrimidine derivatives have been synthesized and tested for their antitumor activity. These studies are crucial in developing new therapeutic agents for cancer treatment, leveraging the unique properties of pyrimidine compounds (Grivsky et al., 1980).
Medicinal Chemistry and Drug Design
- Pyrimidine compounds have been used in the synthesis of various medicinally important molecules. The unique structure of these compounds makes them suitable for the development of drugs with specific biological activities (Deng & Mani, 2006).
Crystal Structure and Molecular Docking Studies
- The crystal structure analysis and molecular docking studies of pyrimidine derivatives provide a deeper understanding of their potential interactions with biological targets, such as DNA or proteins. These insights are crucial for drug design and development (Trilleras et al., 2009).
Safety And Hazards
The safety information for 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine indicates that it may cause respiratory irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine are not available, research in the field of pyrimidines is ongoing. Pyrimidines have shown a range of pharmacological effects, and there is potential for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity .
Eigenschaften
IUPAC Name |
2-chloro-4-(4-methylcyclohexyl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGPJJMSDDOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC2=NC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-((4-methylcyclohexyl)oxy)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


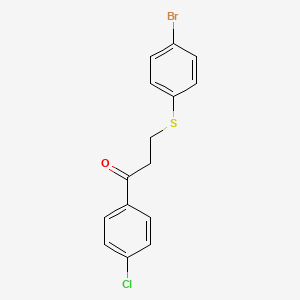
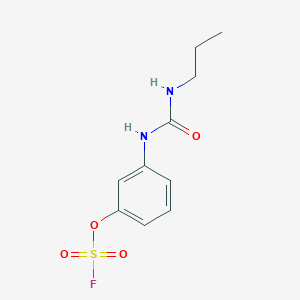
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2452501.png)
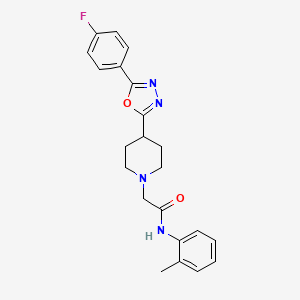
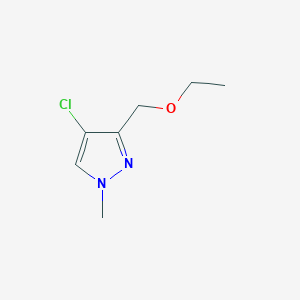

![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)
![(E)-3-(4-(methylthio)phenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2452510.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B2452514.png)
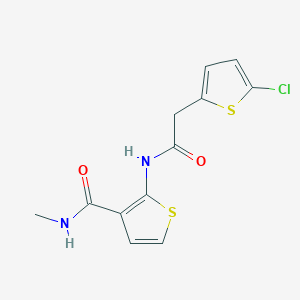
![3-[(2-Chloropyridin-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B2452518.png)
![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)
![5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2452520.png)